molecular formula C8H12BNO2 B12957472 (S)-(3-(1-Aminoethyl)phenyl)boronic acid

(S)-(3-(1-Aminoethyl)phenyl)boronic acid

Cat. No.: B12957472
M. Wt: 165.00 g/mol
InChI Key: DHOZTVUYIMUKBO-LURJTMIESA-N
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Description

(S)-(3-(1-Aminoethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H12BNO2 and its molecular weight is 165.00 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

[3-[(1S)-1-aminoethyl]phenyl]boronic acid

InChI

InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m0/s1

InChI Key

DHOZTVUYIMUKBO-LURJTMIESA-N

Isomeric SMILES

B(C1=CC(=CC=C1)[C@H](C)N)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)C(C)N)(O)O

Origin of Product

United States

Significance of Chiral Aminoarylboronic Acids in Modern Organic Chemistry

The importance of chiral aminoarylboronic acids in contemporary organic chemistry stems from the fundamental roles of chirality and the versatile reactivity of the boronic acid group. algoreducation.comwikipedia.org Chirality, the property of non-superimposable mirror images, is a central concept in biochemistry and pharmaceutical science. algoreducation.comwikipedia.org Most biologically active molecules, including amino acids and sugars, are chiral, and living systems often exhibit high stereospecificity, meaning that one enantiomer (one of the mirror-image forms) of a chiral molecule may elicit a potent biological response while the other is inactive or even detrimental. wikipedia.orgnih.govwikipedia.org For instance, the amino acids that constitute proteins in virtually all living organisms exist almost exclusively in the L-configuration. algoreducation.comyoutube.com

Chiral α-amino boronic acid derivatives have become critical pharmacophores in medicinal chemistry. acs.org A prominent example is bortezomib, a dipeptidyl boronic acid that functions as a proteasome inhibitor and is used in cancer therapy. nih.govmdpi.com The boronic acid moiety is key to its mechanism of action, while the chiral amino acid components ensure specific interactions with the biological target.

Arylboronic acids are renowned for their utility in cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. mdpi.comwikipedia.org This reaction, typically catalyzed by a palladium complex, forms a new carbon-carbon bond between the arylboronic acid and an organic halide, providing a powerful method for constructing biaryl compounds and other complex structures. mdpi.comwikipedia.org The combination of a stereodefined amino functionality with a reactive arylboronic acid group in a single molecule, as seen in (S)-(3-(1-Aminoethyl)phenyl)boronic acid, creates a highly valuable building block for the asymmetric synthesis of sophisticated, high-value molecules intended for pharmaceutical and materials science applications.

Evolution of Boronic Acid Chemistry with Emphasis on Chiral Amino Functionalities

The field of boronic acid chemistry has undergone significant evolution. Initially recognized for their stability and ease of handling compared to other organometallic reagents, boronic acids, such as phenylboronic acid, became indispensable tools in organic synthesis following the development of the Suzuki reaction. wikipedia.org This established them as premier reagents for C-C bond formation.

Subsequently, the scope of boronic acid chemistry expanded beyond cross-coupling. Researchers began to exploit the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with nucleophiles like diols (alcohols with two hydroxyl groups) and amines. rsc.orgnih.govrsc.org This property has been harnessed to create dynamic chemical systems, including sensors for saccharides, self-healing hydrogels, and drug delivery vehicles. nih.govrsc.orgsigmaaldrich.com

The incorporation of amino groups into the boronic acid structure marked a critical advancement, merging the reactivity of boronic acids with the chemical and biological importance of amines. Early efforts focused on relatively simple molecules like 3-aminophenylboronic acid. sigmaaldrich.com However, the synthesis of chiral aminoboronic acids presented greater challenges, particularly for α-aminoboronic acids, due to the potential for side reactions and the need to control stereochemistry. acs.org Methodologies were developed to introduce side chains as electrophiles to overcome the limitations of using strongly basic organometallic reagents. acs.org

More recent breakthroughs have provided efficient access to these complex structures. Rhodium-catalyzed asymmetric hydroboration, for example, allows for the synthesis of chiral α-amino tertiary boronic esters with excellent control over enantioselectivity. acs.org Furthermore, the integration of boronic acid functionalities into peptides has yielded a new class of molecules with diverse applications. nih.gov These peptide boronic acids have been developed as potent, reversible inhibitors of various enzymes and as sophisticated tools for chemical biology, such as recognizing specific glycans on cell surfaces. nih.govrsc.org This progression from simple arylboronic acids to multifunctional, stereochemically complex peptide boronic acids highlights the remarkable evolution of the field and its increasing focus on chiral amino functionalities.

Current Research Landscape and Future Directions for S 3 1 Aminoethyl Phenyl Boronic Acid Studies

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing chiral molecules in an enantiomerically pure form. For chiral aminoarylboronic acids, catalytic methods are particularly powerful, offering efficient and highly selective routes.

Enantioselective Catalytic Methods for Chiral Organoboron Compounds

The direct installation of a boronic acid group or the asymmetric transformation of a molecule already containing one are key strategies. These methods often rely on sophisticated catalytic systems to control the stereochemical outcome.

Organocatalytic Strategies for Stereoselective Boronic Acid Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. For chiral boronic acids, strategies often involve the use of chiral catalysts like BINOL derivatives to orchestrate the enantioselective formation of carbon-boron bonds. nih.govyoutube.com A notable approach is the asymmetric homologation of boronic acids with diazo compounds. nih.govdigitellinc.com In this method, a chiral organocatalyst, such as a BINOL derivative, complexes with the starting boronic acid, creating a chiral environment. The subsequent reaction with a diazo reagent, like trifluorodiazoethane, leads to the formation of a new chiral center with high enantioselectivity. nih.gov This strategy has been successfully applied to a wide range of alkyl, aryl, and heterocyclic boronic acids, demonstrating its versatility. nih.gov The resulting chiral α-trifluoromethylated boronic acids can be isolated or used in situ for further transformations. nih.govdigitellinc.com

Table 1: Organocatalytic Asymmetric Homologation of Boronic Esters

Entry Boronic Ester Substrate Catalyst Product Yield (%) Enantiomeric Excess (ee %) Reference
1 Diethyl phenylboronate (R)-BINOL derivative (3) (S)-α-CF₃ benzylboronic ester (protected) 87 94 nih.gov
2 2-Naphthylboronic ester (R)-BINOL derivative (3) Corresponding α-CF₃ boronic ester (protected) 80 91 nih.gov
3 3-Furylboronic ester (R)-BINOL derivative (3) Corresponding α-CF₃ boronic ester (protected) N/A N/A nih.gov
4 5-Indolylboronic ester (R)-BINOL derivative (3) Corresponding α-CF₃ boronic ester (protected) N/A 85 nih.gov
Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing powerful methods for creating chiral centers. Since the pioneering work on rhodium-catalyzed asymmetric addition of arylboronic acids to aldehydes, significant progress has been made using various metals. ccspublishing.org.cn

Nickel Catalysis: Chiral nickel catalysts have been shown to be effective in the enantioconvergent cross-coupling of racemic alkyl halides with alkylzinc reagents to produce protected unnatural α-amino acids with high yield and enantiomeric excess. nih.gov More recently, a Nickel-hydride (NiH) catalyzed asymmetric hydroamidation of alkenyl boronates has been developed. This method uses a simple chiral amino alcohol ligand to synthesize a broad range of highly enantioenriched α-aminoboronates under mild conditions. nih.gov The process is notable for its application in the efficient, multi-step synthesis of the pharmaceutical agent Vaborbactam. nih.gov

Copper Catalysis: A significant breakthrough was the copper(I)-catalyzed asymmetric addition of bis(pinacolato)diboron (B136004) to N-tert-butanesulfinyl aldimines. nih.gov This reaction proceeds with excellent diastereoselectivity for a variety of substrates, providing a general and efficient route to α-amino boronate esters. nih.gov This methodology was successfully applied to the synthesis of Bortezomib, a clinically used α-amino boronic acid derivative. nih.gov

Rhodium and Ruthenium Catalysis: Rhodium and ruthenium-based catalysts are extensively used for the enantioselective addition of organoboron reagents to carbonyl compounds, yielding versatile chiral alcohols. ccspublishing.org.cn While excellent results are often achieved with activated carbonyls, achieving high enantioselectivity with simple, unactivated aldehydes and ketones remains a challenge. ccspublishing.org.cn

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Boronates

Catalyst System Reaction Type Substrate Type Product Type Yield (%) Enantioselectivity Reference
NiCl₂ / Chiral Amino Alcohol Asymmetric Hydroamidation Alkenyl boronates α-Aminoboronates 71 95% ee nih.gov
Cu(I) / Chiral Ligand Diboron Addition N-tert-butanesulfinyl aldimines α-Amino boronate esters 52-88 >96:2 dr nih.gov
Rhodium / Chiral Ligand Arylation Aldehydes Chiral Diaryl Methanols High High ccspublishing.org.cn
Nickel / Chiral Ligand Cross-Coupling Racemic α-halo esters Protected α-amino acids Good High ee nih.gov
Dual Catalysis Systems Involving Chiral Amines and Boronic Acids

Dual catalysis, where two independent catalytic cycles operate concurrently, has opened new avenues for complex transformations. A notable example merges boronic acid catalysis with chiral amine catalysis for the enantioselective alkylation of aldehydes. acs.orgnih.govacs.org In this system, an achiral ferrocenium (B1229745) boronic acid activates an allylic alcohol to form a carbocation intermediate. acs.orgacs.org Simultaneously, a chiral primary or secondary amine reacts with a branched aldehyde to form a chiral enamine. The enamine then attacks the carbocation, creating a new C-C bond and a quaternary carbon stereocenter with high enantioselectivity. acs.orgnih.gov This noble-metal-free approach is compatible with various functional groups and provides access to complex acyclic products. acs.orgacs.org

Asymmetric Homologation of Olefinic Boronic Acids to Chiral Allylboronic Acids

Asymmetric homologation is a process that extends a carbon chain while creating a new chiral center. The homologation of boronic esters using (dichloromethyl)lithium, followed by rearrangement, is a highly stereoselective method for generating α-chloroalkyl boronic esters. acs.org More advanced organocatalytic methods have been developed for the asymmetric homologation of alkenylboronic acids using diazo compounds, such as trifluorodiazoethane or TMS-diazomethane. nih.govyoutube.com In the presence of a BINOL-derived organocatalyst and an alcohol additive, these reactions produce valuable chiral α-CF₃ or α-SiMe₃ substituted allylboronic acids with good yields and high enantioselectivities. nih.gov Density functional theory (DFT) calculations have shown that the reaction proceeds through a chiral BINOL ester of the alkenylboronic acid, with the alcohol additive playing a crucial role in the formation of this key intermediate. nih.gov The resulting chiral allylboronates are versatile intermediates that can be used directly in one-pot allylboration reactions. youtube.com

Catalytic Desymmetrization Strategies Utilizing Chiral Borinic Acids

Catalytic desymmetrization is an efficient strategy for converting achiral, symmetric molecules (meso compounds) into valuable chiral products. While chiral boronic acids have been explored as catalysts, the design of efficient ones remains a significant challenge. nih.gov Recently, the focus has shifted to chiral borinic acids (disubstituted boronic acids), which have demonstrated exceptional efficiency in these transformations. nih.govorganic-chemistry.org

Researchers have designed and synthesized novel C₂-symmetric chiral borinic acids. organic-chemistry.orgacs.org These catalysts have proven to be excellent for the highly enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols, affording chiral diols that contain a quaternary stereocenter. nih.govorganic-chemistry.org The reactions proceed with low catalyst loading (e.g., 1.0 mol%) and tolerate a wide range of substrates. organic-chemistry.org Mechanistic studies using ¹¹B NMR have confirmed the involvement of a tetracoordinate borinate intermediate in the catalytic cycle. nih.govorganic-chemistry.org In a similar vein, axially chiral borinic acids based on a BINOL scaffold have been developed and applied to the desymmetrization of meso-1,2-diols through O-alkylation, further expanding the utility of this catalyst class. acs.org

Table 3: Catalytic Desymmetrization with Chiral Borinic Acids

Catalyst Type Substrate Reaction Enantioselectivity Reference
C₂-Symmetric Borinic Acid 2,2-disubstituted-1,3-propanediols Acylation Up to 96:4 er organic-chemistry.org
Axially Chiral Borinic Acid meso-1,2-diol O-alkylation 52% ee acs.org

Stereodivergent Synthesis Applications with Chiral Boronic Acid Reagents

Stereodivergent synthesis allows for the creation of either E or Z alkene isomers from a single geometric isomer of a starting material, a significant advantage in chemical synthesis. nih.gov This approach has been effectively applied in the coupling of chiral, non-racemic boronic esters with vinyl halides. nih.gov The process can proceed without a transition-metal catalyst, instead utilizing electrophilic selenation or iodination of a vinyl boronate complex, which is then followed by a stereospecific elimination (either syn or anti) to yield the desired alkene. nih.gov

A key feature of this methodology is its complete enantiospecificity when using chiral, non-racemic boronic esters. nih.gov This control over stereochemistry is crucial for the synthesis of complex molecules where specific stereoisomers are required, such as in pharmaceuticals and natural products. nih.gov While traditional Suzuki-Miyaura cross-coupling is stereospecific, it is often limited by the availability of only one geometric isomer of a coupling partner and does not work efficiently with secondary boronic esters. nih.gov The stereodivergent approach overcomes these limitations, enabling the use of secondary boronic esters and providing access to both alkene isomers from a single precursor. nih.gov

For example, various benzylic and menthol-derived boronic esters have been successfully coupled using a selenation-oxidation method to produce alkenes with high E/Z selectivity (>98:2). nih.gov This method has also been extended to the synthesis of stereodefined dienes and styrenes with excellent yields and high stereoselectivity, demonstrating its versatility. nih.gov

Multistep Synthesis Routes to Aminoarylboronic Acids

The inherent sensitivity of the boronic acid group to many standard reagents has traditionally necessitated its introduction late in a synthetic sequence. nih.gov However, the development of stable boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, has revolutionized multistep synthesis. nih.govrsc.org MIDA boronates are exceptionally stable, compatible with chromatography, and can be easily deprotected under mild conditions to liberate the free boronic acid. rsc.org This stability allows them to be carried through multiple synthetic steps, enabling the construction of complex boronic acid building blocks from simpler starting materials. nih.govrsc.org

This strategy contrasts with other surrogates like trifluoroborate salts, which, while stable, are often incompatible with chromatography, limiting their use in complex, multi-step syntheses. rsc.org The MIDA boronate platform has been successfully used in the total synthesis of natural products, showcasing its power in creating structurally and stereochemically complex molecules through iterative cross-coupling strategies. nih.govrsc.org

Functionalization of Precursor Arylboronic Esters

Pre-existing arylboronic acids and their esters serve as versatile precursors that can be functionalized to introduce the desired aminoethyl group. One approach is the α-arylation of imino amides using arylboronic acids, which provides an efficient route to α-functionalized glycine (B1666218) derivatives. nih.gov This reaction is believed to proceed through the tautomerization of the imino amide to its iminol form, which then coordinates with the arylboronic acid, facilitating an intramolecular delivery of the aryl group. nih.gov The reactivity in this process is influenced by electronic effects, with electron-rich arylboronic acids generally showing higher reactivity. nih.gov

Another broad strategy involves the transition-metal-free ipso-functionalization of the C-B bond in arylboronic acids. harvard.edu This allows for the conversion of the boronic acid moiety into various other functional groups. For instance, amination can be achieved using hydroxylamine-O-sulfonic acid or related reagents. While not a direct route to the aminoethyl group, these methods highlight the versatility of the arylboronic acid precursor for installing nitrogen-containing functionalities.

The table below summarizes the outcomes of α-arylation of an imino amide with various arylboronic acids, demonstrating the influence of electronic properties on the reaction yield. nih.gov

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Amino-2-phenylacetamide derivative81
4-Methoxyphenylboronic acid2-Amino-2-(4-methoxyphenyl)acetamide derivative95
4-Chlorophenylboronic acid2-Amino-2-(4-chlorophenyl)acetamide derivative65
3-Nitrophenylboronic acid2-Amino-2-(3-nitrophenyl)acetamide derivative52
2-Methylphenylboronic acid2-Amino-2-(o-tolyl)acetamide derivative45
Data adapted from Zhao et al., Synlett, 2009. nih.gov

Electrophilic Trapping Methodologies for Chiral Aminated Intermediates

The synthesis of chiral α-amino boronic esters can be approached by forming the carbon-nitrogen bond through electrophilic amination. organic-chemistry.org This strategy often involves the reaction of a nucleophilic carbon species with an electrophilic aminating agent. organic-chemistry.org For arylboronic esters, this can be achieved through a copper-catalyzed electrophilic amination process. researchgate.net This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups, enabling the synthesis of sterically hindered anilines from the corresponding aryl boronic esters. researchgate.net

In the context of creating a chiral center, as in this compound, an asymmetric variant of this transformation would be required. This could involve the use of a chiral ligand on the metal catalyst or the use of a chiral auxiliary. The α-amination of carbonyl compounds, for example, can be performed asymmetrically using chiral catalysts to establish a stereogenic carbon center bearing a nitrogen atom. organic-chemistry.org An enolate or enamine intermediate, derived from a suitable precursor, can be trapped by an electrophilic nitrogen source, such as an N-tosyloxycarbamate, to form the C-N bond enantioselectively. organic-chemistry.org

Metal-Catalyzed Borylation and Amination Sequences for Aminoarylboronic Esters

Modern synthetic chemistry increasingly relies on novel reaction technologies that can construct key chemical bonds, such as C-B and C-N, in an atom-economic fashion. st-andrews.ac.uk Transition-metal catalysis is central to these advancements. Sequential or tandem catalytic processes that combine borylation and amination are powerful strategies for synthesizing aminoarylboronic esters. st-andrews.ac.uk

One such approach involves the palladium-catalyzed borylation of an aryl halide, followed by a separate amination step. st-andrews.ac.uk For instance, an aryl chloride can be converted to the corresponding arylboronic acid using tetrahydroxydiboron (B82485) in a palladium-catalyzed reaction. nih.gov The resulting boronic acid can then be subjected to a subsequent amination reaction. Alternatively, integrated processes where both borylation and amination are achieved in a coordinated sequence are highly desirable. Copper and palladium are common catalysts for both C-B and C-N bond formation. st-andrews.ac.uk For example, a copper-catalyzed three-component carboamination can synthesize benzylic amines, while palladium catalysts are effective for the borylation of aryl halides. st-andrews.ac.uk

Palladium-Mediated Conversions for Labeled Analogues in Research

Isotopically labeled compounds are indispensable tools in research, particularly in drug metabolism studies and for positron-emission tomography (PET) imaging. rsc.orgharvard.edu Palladium-mediated reactions are highly effective for the late-stage introduction of isotopes into complex molecules like aminoarylboronic acids. harvard.edu

For PET applications, the short-lived fluorine-18 (B77423) (¹⁸F) isotope is often used. A palladium-mediated reaction has been developed for the fluorination of arylboronic acids, allowing for the late-stage, regiospecific formation of C-¹⁸F bonds. harvard.edu This method is tolerant of a wide variety of functional groups, making it suitable for complex molecules. harvard.edu

Similarly, carbon isotopes like ¹¹C can be incorporated via palladium-mediated carbonylations. rsc.org Using ¹¹C-labeled carbon monoxide, aryl halides can be converted into ¹¹C-N-cyanobenzamides, demonstrating a robust method for introducing a labeled carbonyl group. rsc.org While this specific transformation is for an amide, the principle can be adapted for the synthesis of other carbonyl-containing compounds or their derivatives, providing a pathway to labeled analogues of this compound for research purposes. These late-stage functionalization reactions are critical due to the short half-lives of many isotopes used in imaging. harvard.edu

The table below shows examples of ¹¹C-N-cyanobenzamides synthesized via palladium-mediated carbonylation. rsc.org

Aryl HalideLigandRadiochemical Yield (%)
4-Iodo-N,N-dimethylanilinedppf79
4-Bromo-N,N-dimethylanilinedppf65
4-Triflyloxy-N,N-dimethylanilinedppf52
4-Chloro-N,N-dimethylanilinedppf28
dppf = 1,1′-Bis(diphenylphosphino)ferrocene. Data adapted from Lindhardt et al., Org. Biomol. Chem., 2011. rsc.org

Strategies for Direct Access to Chiral Aminoarylboronic Acids and Esters

Direct asymmetric synthesis provides the most efficient access to enantiomerically pure compounds by creating the chiral center in a single, stereocontrolled step. For chiral α-amino boronic esters, rhodium-catalyzed asymmetric hydroboration of α-arylenamides has emerged as a powerful method. researchgate.netorganic-chemistry.org

This reaction, utilizing a chiral phosphine (B1218219) ligand such as BI-DIME with bis(pinacolato)diboron ((Bpin)₂), yields a range of α-amino tertiary boronic esters in good yields and with excellent enantioselectivities (up to 99% ee). researchgate.netorganic-chemistry.org This was the first reported efficient asymmetric catalytic synthesis for this class of compounds. researchgate.net The resulting chiral amino boronates are versatile synthetic intermediates that can be transformed into the corresponding boronic acids, amines, or other derivatives through simple chemical manipulations. researchgate.net

Another innovative strategy involves the copper-mediated regio- and stereoselective Sₙ2' addition of (diborylalkyl)copper species to chiral propargyl electrophiles. This method allows for the synthesis of axially chiral α-boryl-homoallenyl boronic esters, which can subsequently be transformed into various other chiral molecules. The potential for axial-to-central chirality transfer from these intermediates has been demonstrated through stereospecific additions to aldehydes and imines, providing access to enantioenriched cyclic boronic esters and aminodienes. These direct catalytic asymmetric methods represent the state-of-the-art for accessing chiral aminoarylboronic acids and their valuable ester derivatives. researchgate.net

Green Chemistry Principles in Chiral Boronic Acid Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound and other chiral aminoarylboronic acids is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources, thereby minimizing the environmental impact of chemical processes. bridgew.edusphinxsai.com The synthesis of chiral boronic acids, which are valuable building blocks in organic chemistry, particularly for cross-coupling reactions and as enzyme inhibitors, is increasingly being scrutinized through the lens of green chemistry. acs.orgnih.gov

A significant focus within the green synthesis of arylboronic acids is the reduction of hazardous chemical use, as outlined by the third principle of green chemistry. skpharmteco.comwordpress.com This involves designing synthetic routes that avoid toxic reagents, solvents, and catalysts. For instance, traditional methods for introducing an amino group onto an arylboronic acid often rely on transition-metal catalysis, which can lead to metal contamination of the final product and waste streams. organic-chemistry.org A groundbreaking development in this area is the metal-free primary amination of arylboronic acids. organic-chemistry.orgnih.gov This approach circumvents the need for metal catalysts, thereby designing safer chemical syntheses. organic-chemistry.orgnih.gov

One such metal-free method employs O-(2,4-dinitrophenyl)hydroxylamine (DPH) as an aminating agent, which facilitates a 1,2-aryl migration under mild conditions to produce primary aromatic amines from arylboronic acids. organic-chemistry.org This reaction is operationally simple and can be scaled up, offering a more sustainable alternative to metal-catalyzed aminations. organic-chemistry.orgnih.gov The choice of solvent and reaction temperature significantly influences the yield, with toluene (B28343) and elevated temperatures often being optimal. organic-chemistry.org

Another key principle of green chemistry is the use of catalysis over stoichiometric reagents to improve atom economy and reduce waste. magtech.com.cn In the context of chiral boronic acid synthesis, the development of efficient catalytic asymmetric methods is paramount. For example, the rhodium-catalyzed asymmetric hydroboration of α-arylenamides using a chiral ligand like BI-DIME with bis(pinacolato)diboron ((Bpin)₂) as the reagent provides a pathway to α-amino tertiary boronic esters with high yields and excellent enantioselectivities. acs.orgnih.gov This catalytic approach is a greener alternative to methods relying on chiral auxiliaries, which often require additional synthetic steps for attachment and removal.

The pursuit of greener reaction conditions has also led to innovations in solvent use and energy input. Mechanochemistry, which involves reactions conducted by grinding solids together without a solvent, represents a significant advancement. rsc.org A facile and environmentally benign method for the formation of boronic acid esters from the corresponding boronic acids has been reported using this technique. rsc.org Simply grinding a 1:1 mixture of a boronic acid and a diol, such as pinacol, can produce the desired boronic acid ester in excellent yield and purity with a simple work-up, completely avoiding the use of bulk solvents. rsc.org

Furthermore, the use of greener solvents is a cornerstone of sustainable chemical synthesis. Research has focused on replacing hazardous solvents like dimethylformamide (DMF) with more environmentally friendly alternatives. skpharmteco.com In some cases, reactions can be performed in water, the most benign solvent. For instance, the Cadiot–Chodkiewicz cross-coupling reaction for preparing unsymmetrical diynes has been shown to be highly selective and efficient when carried out in water. researchgate.net While not directly the synthesis of the target molecule, this demonstrates the potential of aqueous media for related synthetic transformations.

The following table summarizes some green synthetic approaches relevant to the preparation of chiral aminoarylboronic acids and their precursors.

Reaction TypeKey Green FeatureCatalyst/ReagentSolventYieldReference
Primary AminationMetal-FreeO-(2,4-dinitrophenyl)hydroxylamine (DPH)TolueneGood organic-chemistry.orgnih.gov
Boronic Ester FormationSolvent-Free (Mechanochemistry)NoneNoneExcellent rsc.org
Asymmetric HydroborationCatalytic Asymmetric SynthesisRhodium/BI-DIMENot specifiedGood acs.orgnih.gov
Cross-CouplingAqueous MediaNot specifiedWaterHigh researchgate.net

The development of enzymatic methods also holds significant promise for the green synthesis of chiral amino acids, which are precursors or structurally related to the target compound. rsc.org Enzymatic reactions are typically conducted in water under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, aligning perfectly with the principles of green chemistry. rsc.org

Fundamental Reactivity Patterns of Chiral Aminoarylboronic Acids

Chiral aminoarylboronic acids, such as this compound, represent a class of organic compounds with significant utility in synthetic chemistry and molecular recognition. Their reactivity is governed by the interplay of the boronic acid moiety and the chiral amino-containing side chain, leading to unique chemical behaviors.

Boron-Diol and Boron-Polyol Interactions in Chiral Systems

A defining characteristic of boronic acids is their capacity to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govresearchgate.net This interaction results in the formation of five- or six-membered cyclic boronate esters. motion.ac.inwikipedia.org In aqueous environments, the formation of these esters is a dynamic equilibrium. nih.gov The stability and formation of these boronate esters are influenced by several factors, including the pH of the solution, the pKa of the boronic acid, the dihedral angle of the diol, and any steric hindrance around the boron center. nih.gov

The presence of a chiral center, as in this compound, introduces an additional layer of complexity and potential for stereoselectivity in these interactions. The chiral environment around the boronic acid can influence the binding affinity and selectivity for different diol and polyol stereoisomers. This principle is fundamental to the use of chiral boronic acids in the recognition and sensing of saccharides, which are rich in diol functionalities. motion.ac.inrsc.org For instance, the specific arrangement of hydroxyl groups on a sugar molecule can lead to preferential binding with a chiral boronic acid. rsc.org

The interaction is not limited to simple diols; polyols, such as sorbitol and fructose (B13574), can also form strong complexes with boronic acids. nih.gov In some cases, tridentate complexation can occur, where three hydroxyl groups from a polyol scaffold interact with the boronic acid, leading to enhanced stability. researchgate.net The inherent chirality of aminoarylboronic acids can be exploited to achieve enantiomer-specific recognition of polyols.

Influence of the (S)-1-Aminoethyl Moiety on Boron Lewis Acidity and Coordination

The Lewis acidity of the boron atom in an arylboronic acid is a key determinant of its reactivity. wikipedia.org The electron-deficient nature of the boron atom, with its vacant p-orbital, allows it to act as a Lewis acid and accept electron density from Lewis bases. rsc.org The substituents on the aromatic ring can significantly modulate this Lewis acidity. Electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it.

In this compound, the (S)-1-aminoethyl group can influence the boron's Lewis acidity through a combination of electronic and steric effects. The amino group, being a Lewis base, has the potential to interact with the Lewis acidic boron center. This intramolecular interaction can affect the electron density at the boron atom. Furthermore, the presence of the chiral aminoethyl group can create a specific coordination environment around the boron.

Some studies have investigated boronic acids with adjacent coordinating amine centers, often referred to as "Wulff-type" boronic acids. nih.gov In these systems, the nitrogen atom can coordinate with the boron to form a tetrahedral boronate, which can influence the pKa of the boronic acid. nih.gov While the amino group in this compound is not ortho to the boronic acid, the possibility of through-space interactions or conformational effects influencing the boron's Lewis acidity and coordination cannot be entirely dismissed. Upon binding to a diol or polyol, the acidity of the boron atom increases, which can lead to a stronger Lewis interaction with a nearby amine's lone pair of electrons. acs.orgnih.gov

Reversible Covalent Bond Formation with Hydroxyl Groups

The formation of boronate esters through the reaction of boronic acids with hydroxyl groups, particularly diols, is a prime example of reversible covalent chemistry. nih.govresearchgate.net This reversibility is a key feature that distinguishes boronic acid interactions from the formation of more permanent covalent bonds. nih.gov The equilibrium between the boronic acid and the boronate ester can be influenced by external stimuli, most notably pH. rsc.org

Boronic acids are generally more acidic in their boronate ester form, with the pKa of the boronate ester typically being 2-4 units lower than that of the free boronic acid. rsc.org This pH-dependent equilibrium allows for the controlled formation and cleavage of the boronate ester bond by adjusting the acidity of the medium. motion.ac.in This dynamic nature is crucial for applications such as sensing, where a reversible response to the presence of an analyte is desired, and in the development of dynamic self-organizing systems. nih.gov

The general mechanism involves the attack of a hydroxyl group on the electron-deficient boron atom, leading to a change in hybridization from trigonal planar (sp²) in the boronic acid to tetrahedral (sp³) in the boronate anion. acs.org This process is particularly favorable with vicinal diols, which can form stable cyclic structures. wikipedia.org

Stereoelectronic Effects of Chiral Centers on Boron Reactivity

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the outcome of a chemical reaction. youtube.comyoutube.com In the context of this compound, the chiral center at the benzylic position introduces specific stereoelectronic constraints that can impact the reactivity of the boronic acid moiety.

The chiral environment created by the (S)-1-aminoethyl group can lead to diastereomeric transition states when the boronic acid reacts with other chiral molecules. The relative energies of these transition states will determine the stereoselectivity of the reaction. For instance, in reactions involving the formation of boronate esters with chiral diols, the stereochemistry of the diol will influence how it approaches the chiral boronic acid, leading to preferential formation of one diastereomeric ester over the other.

Furthermore, the conformation of the (S)-1-aminoethyl side chain can affect the accessibility and electrophilicity of the boron atom. The orientation of the amino group and the ethyl substituent relative to the phenyl ring can either shield or expose the boronic acid group, thereby influencing its reactivity towards incoming nucleophiles or its participation in catalytic cycles. These subtle stereoelectronic interactions are crucial for achieving high levels of enantioselectivity in asymmetric catalysis mediated by chiral boronic acids. youtube.com

Investigation of Reaction Mechanisms

Understanding the detailed reaction mechanisms involving chiral boronic acids is essential for the rational design of new catalysts and the optimization of existing synthetic methodologies.

Detailed Mechanistic Pathways in Catalytic Transformations Mediated by Chiral Boronic Acids

Chiral boronic acids can act as catalysts in a variety of organic transformations, often leveraging their Lewis acidity and their ability to form reversible covalent bonds. nih.gov The mechanistic pathways of these catalytic reactions are often complex and can involve several key steps.

A common mode of activation by boronic acids involves the formation of an intermediate complex with a substrate containing a hydroxyl group, such as a carboxylic acid or an alcohol. nih.gov This complexation can activate the substrate towards subsequent reactions. For example, in acylation reactions, a carboxylic acid can react with a boronic acid to form an acyloxyboronic acid intermediate, which is more susceptible to nucleophilic attack. nih.gov

In the context of asymmetric catalysis, the chiral boronic acid catalyst, such as this compound, plays a crucial role in controlling the stereochemical outcome of the reaction. This is achieved through the formation of diastereomeric intermediates or transition states. The chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

For instance, in the asymmetric addition of arylboronic acids to carbonyl compounds, a proposed catalytic cycle might involve the following steps:

Transmetalation: The aryl group from the arylboronic acid is transferred to a transition metal catalyst, such as rhodium or palladium. acs.org

Coordination: The chiral ligand, in this case, derived from the chiral aminoarylboronic acid, coordinates to the metal center, creating a chiral catalytic species.

Carbometalation or Michael Addition: The carbonyl substrate coordinates to the chiral metal complex, and the aryl group is then transferred to the substrate in a stereocontrolled manner. nih.gov

Product Release and Catalyst Regeneration: The product is released from the metal center, and the catalyst is regenerated to participate in the next catalytic cycle.

Role of Intermediates and Transition States in Chiral Induction

The stereogenic center in this compound plays a crucial role in influencing the stereochemical outcome of reactions in which it participates. While specific studies detailing the intermediates and transition states for this particular molecule in chiral induction are not extensively documented in publicly available literature, general principles of asymmetric synthesis using chiral boronic acids can be applied.

In reactions such as the Suzuki-Miyaura cross-coupling, the chiral (1-aminoethyl) substituent can influence the orientation of the reactants in the transition state. The formation of diastereomeric transition states is a key factor in chiral induction. The non-covalent interactions, such as steric hindrance and electrostatic interactions, involving the chiral aminoethyl group can lead to a lower energy transition state for the formation of one enantiomer or diastereomer over the other.

For instance, in a coupling reaction, the chiral ligand-like nature of the amino group could coordinate to the metal center (e.g., palladium), creating a chiral environment around the catalytic center. This coordination would then direct the incoming coupling partner to a specific face of the molecule, leading to a stereoselective C-C bond formation. The stability of the resulting intermediates, often involving the formation of a palladacycle, would be influenced by the stereochemistry of the (S)-(1-aminoethyl) group, thereby dictating the major product.

Computational and Theoretical Modeling of Reaction Mechanisms and Energy Profiles

Computational and theoretical chemistry provide powerful tools for elucidating the mechanisms and energy profiles of reactions involving boronic acids. While specific computational studies on this compound are not readily found, general computational approaches for arylboronic acids are well-established and can be extrapolated. mdpi.com

Density Functional Theory (DFT) is a common method used to model the geometries of reactants, intermediates, transition states, and products. For a reaction involving this compound, computational modeling could be employed to:

Determine the most stable conformations: The rotational barriers of the C-B bond and the C-N bond, as well as the orientation of the boronic acid's hydroxyl groups, can be calculated to identify the lowest energy conformers in solution. mdpi.com

Elucidate reaction pathways: For a given reaction, such as an esterification or a cross-coupling reaction, the entire reaction coordinate can be mapped out. This would involve locating the transition state structures connecting the reactants to the products.

Calculate activation energies: The energy difference between the reactants and the transition states provides the activation energy, which is crucial for understanding the reaction kinetics. By comparing the activation energies of different possible pathways, the most likely mechanism can be determined.

Analyze non-covalent interactions: The influence of the chiral aminoethyl group on the stereoselectivity of a reaction can be rationalized by analyzing the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) in the diastereomeric transition states.

A study on the computational determination of the pKa of various arylboronic acids highlights the importance of considering different conformations of the hydroxyl groups in both the acid and its conjugate base to obtain accurate results. mdpi.com This underscores the level of detail required for meaningful computational modeling of such compounds.

Mechanisms of Boron-Induced Transesterification and Rearrangement Reactions

Boronic acids are known to undergo transesterification reactions, which are fundamental to the formation of boronate esters. tdl.org These reactions are typically reversible and can be catalyzed by acids or bases. The mechanism of transesterification involving this compound with a diol would proceed through a trigonal boronate intermediate that transitions to a tetrahedral boronate species upon nucleophilic attack by the diol's hydroxyl group. Subsequent elimination of water would yield the corresponding boronate ester.

Boron-induced rearrangement reactions are also a known class of transformations. While specific examples involving this compound are not prominent in the literature, related rearrangements offer mechanistic insights. One such example is the boronic ester-induced consecutive double 1,2-migration. researchgate.net This type of cascade reaction involves the initial formation of a vinylboron ate complex which then undergoes sequential 1,2-migrations. researchgate.net The driving force for these rearrangements is often the formation of a more stable species.

In the context of this compound, the presence of the amino group could potentially influence the course of such rearrangements, either through intramolecular catalysis or by altering the electronic properties of the boronic acid moiety.

Applications of S 3 1 Aminoethyl Phenyl Boronic Acid in Catalysis and Organic Synthesis

Asymmetric Catalysis Utilizing (S)-(3-(1-Aminoethyl)phenyl)boronic Acid

The presence of both a Lewis acidic boronic acid group and a basic amino group, along with a chiral center, provides this compound with the fundamental components for bifunctional catalysis. Such catalysts can activate both the electrophile and the nucleophile in a reaction, leading to high levels of stereocontrol.

The design of chiral boronic acid catalysts often involves the strategic placement of functional groups that can interact with substrates and transition states to induce enantioselectivity. The amino group in this compound can be readily modified to create a library of ligands and catalysts. For instance, the amine can be acylated, sulfonated, or used to form Schiff bases, thereby tuning the steric and electronic properties of the resulting catalyst.

While the direct use of this compound as a catalyst is not widely reported, its structural elements are reminiscent of ligands used in metal-catalyzed asymmetric reactions. The development of new chiral ligands is a continuous effort in the field of catalysis, and this boronic acid represents a versatile scaffold for such endeavors.

Chiral boronic acids and their derivatives have been successfully employed as catalysts in a variety of enantioselective transformations. The following sections discuss reactions where a catalyst derived from or similar to this compound could potentially be applied.

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. The development of catalytic and enantioselective versions is of great interest. Chiral Brønsted acids and Lewis acids have been shown to catalyze the asymmetric Friedel-Crafts alkylation of electron-rich arenes with various electrophiles. Boronic acids, particularly those with electron-withdrawing groups, can act as effective Lewis acid catalysts for this transformation. A chiral boronic acid could provide the necessary chiral environment to induce enantioselectivity.

While there are no specific reports on the use of this compound for this purpose, the general principle of using chiral boronic acids as catalysts for Friedel-Crafts reactions is established. For example, chiral phosphoric acids, which are also Brønsted acids, have been successfully used in the enantioselective Friedel-Crafts alkylation of indoles.

Table 1: Representative Data for Asymmetric Friedel-Crafts Alkylation Catalyzed by a Chiral Brønsted Acid Note: The following data is for a reaction catalyzed by a chiral phosphoric acid, not this compound, and is provided for illustrative purposes.

EntryIndole SubstrateElectrophileCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1IndoleBenzyl 2-trifluoroacetamidoacrylate59592
25-MethoxyindoleBenzyl 2-trifluoroacetamidoacrylate59894
32-MethylindoleBenzyl 2-trifluoroacetamidoacrylate58588

The asymmetric allylation of carbonyl compounds is a powerful method for the synthesis of chiral homoallylic alcohols. The use of allylic alcohols directly as allylating agents is an atom-economical approach. This transformation can be catalyzed by a combination of a transition metal complex and a chiral ligand, or by organocatalysts. Chiral boronic acids can play a role in activating the allylic alcohol.

While direct catalysis by this compound is not documented, related systems have been developed. For instance, the sequential catalysis of a palladium complex and a chiral phosphoric acid has been used for the asymmetric carbonyl allylation of aldehydes with allylic alcohols in the presence of a diboron reagent.

Table 2: Representative Data for Asymmetric Allylation of an Aldehyde with an Allylic Alcohol Note: The following data is for a sequential palladium/chiral phosphoric acid catalyzed reaction and is provided for illustrative purposes.

EntryAldehydeAllylic AlcoholYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
14-Nitrobenzaldehyde2-Buten-1-ol99>20:192
2Benzaldehyde2-Buten-1-ol95>20:190
32-Naphthaldehyde2-Buten-1-ol97>20:193

The Beckmann rearrangement is a classic organic reaction that converts oximes to amides. nih.gov Traditionally, this reaction requires strong acids. nih.gov The development of catalytic versions operating under mild conditions is a significant advancement. Boronic acids have been identified as effective organocatalysts for the Beckmann rearrangement. organic-chemistry.org They are believed to activate the oxime hydroxyl group, facilitating the rearrangement. organic-chemistry.org

An enantioselective Beckmann rearrangement is a challenging transformation. While there are no reports of this compound being used for an asymmetric Beckmann rearrangement, the development of chiral catalysts for this reaction is an active area of research. A chiral boronic acid could potentially induce enantioselectivity in the rearrangement of prochiral oximes.

Table 3: Representative Data for a Boronic Acid-Catalyzed Beckmann Rearrangement Note: The following data is for an achiral boronic acid catalyzed reaction and is provided to illustrate the general reaction conditions.

EntryOxime SubstrateCatalystAdditiveYield (%)
1Acetophenone oxime2-Phenoxycarbonylphenylboronic acidPerfluoropinacol95
2Cyclohexanone oxime2-Phenoxycarbonylphenylboronic acidPerfluoropinacol98
34-Methoxyacetophenone oxime2-Phenoxycarbonylphenylboronic acidPerfluoropinacol92

The synthesis of chiral indoles is of great importance due to their prevalence in biologically active compounds. Asymmetric indolization, the de novo construction of a chiral indole ring, is a powerful strategy. A rhodium-catalyzed asymmetric indolization has been developed using ortho-amino arylboronic acids and 2,2-disubstituted cyclopentene-1,3-diones. nih.gov This reaction proceeds via a [3+2] annulation strategy to produce N-unprotected cyclopenta[b]indoles with an all-carbon quaternary stereocenter in high yields and good enantioselectivities. nih.gov

Although this compound is a meta-substituted aminoboronic acid, the principles of this catalytic strategy could potentially be adapted. The combination of the amino group and the boronic acid functionality is key to the success of this transformation.

Table 4: Representative Data for Rhodium-Catalyzed Asymmetric Indolization Note: The following data is for a reaction using 2-aminophenylboronic acid and is provided for illustrative purposes.

EntryCyclopentene-1,3-dione SubstrateChiral LigandYield (%)Enantiomeric Ratio (er)
12-Methyl-2-benzylcyclopentene-1,3-dione(S)-DTBM-SEGPHOS9895:5
22-Methyl-2-(4-methoxybenzyl)cyclopentene-1,3-dione(S)-DTBM-SEGPHOS9596:4
32-Methyl-2-(4-chlorobenzyl)cyclopentene-1,3-dione(S)-DTBM-SEGPHOS9794:6

Enantioselective Transformations Mediated by the Compound

Role as a Chiral Building Block in Complex Molecule Synthesis

The primary utility of this compound in organic synthesis lies in its function as a chiral building block. The presence of a defined stereocenter allows for the transfer of chirality into a target molecule, which is a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. Its bifunctional nature—a nucleophilic amino group and an electrophilic boron center—enables its participation in a diverse range of chemical reactions to create complex molecular architectures with high stereochemical control.

One of the most powerful applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. libretexts.orgkashanu.ac.ir The chiral nature of this compound and its derivatives makes it an excellent substrate for variations of this reaction to produce complex chiral scaffolds.

A notable example is the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives. nih.govnih.gov In this process, a precursor, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, which incorporates the chiral aminoethylphenyl moiety, is coupled with various pyrimidinyl boronic acids. nih.gov This reaction demonstrates the robustness of the Suzuki-Miyaura coupling for constructing sterically hindered biaryl systems while retaining the integrity of the chiral center. The reaction conditions are typically mild, involving a palladium catalyst such as Pd(PPh₃)₂Cl₂, a phosphine (B1218219) ligand like Sphos, and a base (e.g., K₂CO₃) in a mixed solvent system like THF/H₂O. nih.govresearchgate.net The efficiency of the coupling is influenced by the electronic properties of the pyrimidinyl boronic acid, with electron-rich systems generally providing higher yields. nih.gov

The following table summarizes the synthesis of various chiral 8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives, showcasing the versatility of this method.

ProductPyrimidinyl Boronic Acid/EsterCatalyst System (mol%)Yield (%)Reference
3a (2-Methoxypyrimidin-5-yl)boronic acidPd(PPh₃)₂Cl₂ (0.5), Sphos (1.5)98 nih.gov
3b (2-Ethoxypyrimidin-5-yl)boronic acidPd(PPh₃)₂Cl₂ (0.5), Sphos (1.5)97 nih.gov
3d (2,4-Dimethoxypyrimidin-5-yl)boronic acidPd(PPh₃)₂Cl₂ (5), Sphos (15)45 nih.gov
3g 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidinePd(PPh₃)₂Cl₂ (1.0), Sphos (3)94 nih.gov
3i (2-(Dimethylamino)pyrimidin-5-yl)boronic acidPd(PPh₃)₂Cl₂ (0.5), Sphos (1.5)87 nih.gov
3k 2-Cyanopyrimidine-5-boronic acid pinacol esterPd(PPh₃)₂Cl₂ (5), Sphos (15)40 nih.gov

Table 1: Synthesis of Chiral Isoquinolinone Derivatives via Suzuki-Miyaura Coupling. nih.gov

Chiral aminoboronic acids are crucial precursors for synthesizing a variety of biologically important heterocyclic scaffolds. The development of catalytic asymmetric methods has significantly advanced the synthesis of these valuable compounds. nih.govnih.gov

Isoquinolinones: As detailed in the previous section, derivatives of this compound are instrumental in building complex chiral isoquinolinone frameworks. nih.govnih.gov The isoquinolin-1(2H)-one core is a recognized pharmacophore in several anticancer agents, and the introduction of a chiral side chain via the boronic acid building block is a key strategy in developing new therapeutic candidates. nih.gov

Indoles: While direct use of the title compound for indole synthesis is not extensively documented, the general utility of boronic acids in indole chemistry is well-established. mdpi.comnih.gov Chiral boronic acids can participate in catalytic asymmetric allylboration of indoles to produce prenylated indolines with multiple contiguous stereocenters. nih.govresearchgate.net This suggests a potential pathway where this compound or its derivatives could be employed in similar transformations to generate novel, chiral indole-containing structures.

α-Amino Acid Derivatives: Chiral α-aminoboronic acids are considered bioisosteres of natural α-amino acids and are key components in many bioactive compounds, including enzyme inhibitors. nih.gov Various synthetic strategies have been developed to access these structures. nih.govchemrxiv.orgsemanticscholar.org For instance, rhodium-catalyzed asymmetric hydroboration of α-arylenamides yields α-amino tertiary boronic esters with excellent enantioselectivity. nih.gov Copper-catalyzed hydroamination and other cross-coupling methods also provide efficient routes to optically active α-aminoboronic acid derivatives. nih.govchemrxiv.org These methodologies underscore the potential to either synthesize this compound derivatives or use them as starting materials for more complex, non-natural amino acid structures.

Scaffold TypeSynthetic MethodPrecursorsKey Features
Chiral IsoquinolinonesSuzuki-Miyaura Coupling(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, Pyrimidinyl boronic acidsC-C bond formation to attach a heterocyclic moiety while preserving chirality. nih.gov
Chiral IndolinesCatalytic Asymmetric AllylborationIndoles, Chiral allylboronic acidsStereodivergent synthesis creating up to three contiguous stereocenters. nih.gov
Chiral α-Amino Boronic EstersAsymmetric Hydroborationα-Arylenamides, (Bpin)₂Rh-catalyzed reaction yielding tertiary boronic esters with high enantioselectivity. nih.gov
Chiral α-Amino Boronic EstersEnantioselective Cross-CouplingRacemic α-chloro boronates, CarbamatesCu-catalyzed kinetic resolution to produce enantioenriched products. chemrxiv.org

Table 2: Examples of Chiral Heterocyclic Scaffolds Synthesized Using Boronic Acid Chemistry.

The application of chiral boronic acids extends to the synthesis of other important structural motifs, including allenes and organofluorines.

Chiral Allenes: Axially chiral allenes are valuable structures in organic synthesis and ligand design. rsc.org While direct synthesis from this compound is not a common application, related organoboron chemistry plays a key role in their construction. For example, rhodium-catalyzed reactions of allenes with organoboronic reagents can produce substituted 1,3-dienes stereoselectively. nih.gov Furthermore, enantioselective additions of arylboronic acids to α-keto esters can be catalyzed by axially chiral allene-phosphine ligands, highlighting the synergistic relationship between boronic acid chemistry and allene synthesis. nih.gov The development of methods for synthesizing chiral trifluoromethyl allenols via organocatalytic homologation of organoboronates further illustrates this connection. digitellinc.com

Organofluorine Compounds: The introduction of fluorine into organic molecules can significantly alter their biological properties. nih.gov Boronic acid chemistry provides a viable route for the synthesis of chiral organofluorine compounds. An organocatalytic method has been developed for the synthesis of α-trifluoromethyl boronic acids through the reaction of α-trifluoromethyl diazomethane with organoboronates. digitellinc.com Additionally, the fluorination of aryl boronic acids using electrophilic fluorinating agents like acetyl hypofluorite can produce aryl fluorides, demonstrating a direct conversion of a C-B bond to a C-F bond. organic-chemistry.org These methods suggest that this compound could be a suitable substrate for the synthesis of novel chiral molecules containing fluorine.

Phenylboronic acids, particularly those with amino substituents, are promising monomers for the synthesis of π-conjugated polymers via electrochemical methods. The electropolymerization of aminophenylboronic acids, such as 3-aminophenylboronic acid (3-APBA), can produce polymer films with interesting redox and sensory properties. researchgate.netresearchgate.netrsc.org

The polymerization typically proceeds through a mechanism analogous to that of polyaniline, where the amino group facilitates electrophilic substitution. researchgate.net For 3-APBA, the polymerization often requires the presence of fluoride ions to convert the electron-accepting boronic acid group into an electron-donating trifluoroborate anion, which activates the aromatic ring toward polymerization. researchgate.net However, alternative non-aqueous systems using ethylene glycol as both a solvent and a proton source have been developed, avoiding the need for strong acidic media. researchgate.netrsc.org The resulting poly(3-aminophenylboronic acid) is often a cross-linked, nanoporous material. researchgate.net

Given its structure, this compound could potentially be used as a chiral monomer in such electrochemical polymerizations. The resulting polymer would possess inherent chirality along its backbone, a feature of significant interest for applications in chiral recognition, asymmetric catalysis, and optoelectronics.

Functional Group Transformations and Derivatizations Directed by the Chiral Moiety

The bifunctional nature of this compound allows for a variety of functional group transformations and derivatizations, often influenced by the resident chiral center. Both the amino group and the boronic acid moiety can be selectively modified to generate a library of new chiral compounds.

Derivatization of the Amino Group: The primary amine can undergo standard transformations such as acylation, sulfonylation, and alkylation. These modifications can modulate the molecule's physical and chemical properties while preserving the stereocenter.

Transformation of the Boronic Acid Group: The boronic acid is a highly versatile functional group. It can be readily converted into boronate esters by reaction with diols, which can serve as protecting groups or modify the compound's reactivity and solubility. smolecule.com More significantly, the C–B bond can be transformed into other functional groups with retention or inversion of configuration. For example, enzymatic methods have been developed to convert boronic acids into amines stereospecifically. nih.gov Oxidation of the C-B bond can lead to the corresponding phenol, and fluorination can yield an aryl fluoride. organic-chemistry.org

Suzuki-Miyaura Coupling: As discussed previously, the boronic acid can be coupled with aryl or vinyl halides to form new C-C bonds, a powerful tool for extending the molecular framework. nih.govsmolecule.com

These transformations, guided by the original chiral structure, allow this compound to serve as a versatile starting point for the synthesis of a diverse range of complex, enantioenriched molecules.

Biochemical Research Applications of S 3 1 Aminoethyl Phenyl Boronic Acid Derivatives

Molecular Recognition Studies of Biological Targets

The core of the research applications for these boronic acid derivatives lies in their ability to selectively recognize and bind to specific biological molecules. This interaction is primarily based on the formation of stable, yet reversible, boronate esters with diol-containing targets.

Investigations into Binding with Glycans and Sialic Acids on Cell Surfaces for Research Purposes

The surfaces of cells are decorated with a complex layer of glycans, which are carbohydrate chains attached to proteins and lipids. Sialic acids are often found at the terminal positions of these glycan chains and play crucial roles in cellular recognition, signaling, and disease progression. frontiersin.orgnih.gov Aberrant sialylation, particularly overexpression of sialic acids, is a known hallmark of certain cancers, making these structures important targets for diagnostic and research probes. nih.govmdpi.com

Derivatives of phenylboronic acid have been extensively studied as synthetic receptors for the molecular recognition of sialic acids on cell surfaces. mdpi.com The boronic acid group can interact with the diol groups present in sialic acid. nih.gov Research using multinuclear NMR has shown that this binding is pH-dependent. At a physiological pH of 7.4, phenylboronic acid primarily binds to the glycerol (B35011) side chain of N-acetylneuraminic acid (Neu5Ac), a common sialic acid, with a conditional stability constant of 11.4 M⁻¹. nih.gov At lower pH, the interaction tends to occur at the α-hydroxycarboxylate group. nih.gov

To mimic sialic acids as they are found on cell surfaces (connected to other sugars), studies have used the 2-α-O-methyl derivative of Neu5Ac. These investigations revealed that the strongest interaction occurs between the boronic acid and the diol at positions C8 and C9 of the sialic acid's glycerol tail, forming a five-membered boronate ester ring. nih.gov This specificity allows boronic acid-functionalized materials, such as nanoparticles and polymers, to be used for targeting and imaging cells with high levels of surface sialic acids, providing valuable tools for cancer research. mdpi.com

Studies on Specific Interaction with Carbohydrates and Polyols for Research Probes

The ability of boronic acids to bind to diols is not limited to sialic acids but extends to a wide range of carbohydrates and polyols. nih.gov This fundamental interaction has been harnessed to develop research probes for studying and detecting these molecules. nih.gov The binding affinity can be enhanced under physiological conditions by incorporating an amino group, such as in (S)-(3-(1-Aminoethyl)phenyl)boronic acid, which facilitates the interaction. nih.gov

Researchers have designed and synthesized boronic acid-lipid conjugates that can be incorporated into liposomes. nih.gov These functionalized liposomes serve as research tools to study carbohydrate-driven biological events. For instance, when these liposomes encounter polysaccharides like heparin, the multivalent binding interactions between the boronic acids on the liposome (B1194612) surface and the numerous diol units on the polysaccharide trigger the release of the liposome's contents. nih.gov This system provides a model for studying cell-surface interactions and developing platforms for the targeted delivery of molecules to cells based on their specific carbohydrate profiles. nih.gov

The table below summarizes key findings related to the interaction of phenylboronic acid derivatives with carbohydrates.

Boronic Acid DerivativeTarget AnalyteKey Research Finding
Phenylboronic Acid (PBA)N-Acetylneuraminic Acid (Neu5Ac)Forms a complex with the glycerol side chain at pH 7.4 (Stability Constant: 11.4 M⁻¹). nih.gov
ortho-(alkylaminomethyl)phenylboronic acidPolysaccharides (e.g., Heparin)When incorporated into liposomes, multivalent binding leads to dose-dependent content release. nih.gov
3-Aminophenylboronic AcidGlucoseQuenches the intrinsic fluorescence of the boronic acid upon binding in a pH-dependent manner. nih.gov

Fundamental Enzyme-Ligand Interactions and Inhibition Mechanisms (e.g., β-Lactamases)

Boronic acids have emerged as potent inhibitors of certain enzymes, particularly serine proteases. nih.gov Their mechanism of inhibition involves the boronic acid acting as a transition-state analog. The boron atom interacts with the hydroxyl group of the catalytic serine residue in the enzyme's active site. nih.gov This binding prevents the serine from performing its nucleophilic function, which is the critical first step in peptide bond hydrolysis, thus inhibiting the enzyme's activity. nih.gov

This inhibitory capability has been explored in the development of therapeutic agents. For example, dipeptidyl and tripeptidyl boronic acids have shown strong binding affinity and inhibitory activity against the proteasome, a key target in cancer therapy. nih.gov The affinity of these peptidyl boronic acids for the proteasome can be in the low nanomolar range. nih.gov While not specifically targeting β-lactamases, the principle of boronic acid derivatives inhibiting serine-dependent enzymes is a foundational concept in enzyme-ligand interaction research. The hydrophobic nature of many enzyme active sites can further enhance the binding affinity of phenylboronic acid derivatives. nih.gov

Development of Advanced Research Tools and Assays

The specific molecular recognition properties of this compound derivatives have been instrumental in the creation of advanced research tools, particularly chemosensors for detecting biologically relevant molecules.

Boronic Acid-Based Chemosensors for Specific Biomolecule Detection in Research Contexts

A chemosensor is a molecule designed to reversibly bind a target analyte and produce a measurable signal in response. nih.gov Boronic acid derivatives are excellent candidates for building chemosensors for diol-containing biomolecules due to their reversible covalent binding mechanism. rsc.org These sensors have been developed for a wide array of targets, including carbohydrates, catechols, and reactive oxygen species. nih.gov

For example, 3-aminophenylboronic acid has been functionalized onto graphene quantum dots for the selective detection of glucose. nih.gov In another application, electropolymerized 3-aminophenylboronic acid was used to create a sensor for the impedimetric detection of the neurotransmitter dopamine. nih.gov The versatility of the boronic acid platform allows for its integration into various materials, including polymers and nanoparticles, to enhance sensor performance, robustness, and sensitivity for use in complex biological samples. nih.gov

Optical Chemosensors and Fluorescent Sensing Mechanisms

A significant subclass of these research tools is optical chemosensors, which signal the presence of an analyte through a change in optical properties, such as fluorescence or color. rsc.org Phenylboronic acid derivatives that are inherently fluorescent are often used for this purpose. The binding of a target diol, such as glucose, to the boronic acid can alter its electronic structure, leading to a change in fluorescence intensity. core.ac.uk

This phenomenon, known as fluorescence quenching, is a common sensing mechanism. Studies on 3-aminophenylboronic acid have shown that its fluorescence is quenched in the presence of glucose. nih.gov The process is static, meaning the complex formed between the boronic acid and glucose is non-fluorescent, and the degree of quenching is proportional to the glucose concentration. nih.gov The efficiency of this quenching increases with higher pH, as the anionic tetrahedral form of the boronic acid, which is more prevalent at alkaline pH, binds more strongly to diols. nih.govcore.ac.uk

In contrast to quenching, "turn-on" fluorescent sensors have also been developed. In one example, a non-fluorescent boronic acid derivative is catalytically converted into a highly fluorescent product (salicylamide) in the presence of copper ions (Cu(ii)), providing a highly selective detection method. nih.gov These optical sensing mechanisms form the basis of advanced assays for real-time monitoring of biomolecules in research settings. nih.gov

The table below details the performance of selected optical chemosensors based on phenylboronic acid derivatives.

Sensor TypeAnalyteSensing MechanismDetection Limit
Fluorescent ProbeCopper (Cu(ii))Cu(ii)-catalyzed conversion to a fluorescent product ("Turn-on"). nih.gov68 nM nih.gov
Dicationic Fluorescent ChemosensorHeparinBinding-induced decrease in fluorescence emission. nih.gov150 nM nih.gov
3-Aminophenylboronic AcidGlucoseStatic quenching of intrinsic fluorescence. nih.govNot specified nih.gov
Electrochemical Biosensors for Biological Analytes

Electrochemical biosensors are analytical devices that convert a biological recognition event into a measurable electrical signal. Phenylboronic acid derivatives are increasingly utilized as the recognition element in these sensors due to their specific affinity for diol-containing analytes. The general mechanism involves the immobilization of a phenylboronic acid derivative onto an electrode surface. When the target analyte, such as glucose or a specific glycoprotein (B1211001), binds to the boronic acid, it alters the electrochemical properties of the electrode interface, leading to a detectable change in current, potential, or impedance.

Derivatives of this compound are promising candidates for the development of highly sensitive and selective electrochemical biosensors. The amino group on the chiral ethyl side chain can be used for covalent attachment to the electrode surface through various conjugation chemistries. Furthermore, the pH-dependent nature of the boronic acid-diol interaction allows for tunable control over the binding and release of the analyte.

Research on related compounds, such as 3-aminophenylboronic acid, has demonstrated the feasibility of this approach for glucose detection. For instance, a non-enzymatic sensor based on 3-aminophenylboronic acid functionalized on a screen-printed carbon electrode has been developed for the highly sensitive detection of glucose using electrochemical impedance spectroscopy. nih.gov Such sensors exhibit a low limit of detection and high selectivity for glucose even in the presence of interfering sugars like fructose (B13574) and sucrose. nih.gov The performance of these sensors is attributed to the specific interaction between the boronic acid and the diol groups of glucose.

Table 1: Performance of a 3-Aminophenylboronic Acid-Based Electrochemical Biosensor for Glucose

ParameterValue
Transduction TechniqueElectrochemical Impedance Spectroscopy (EIS)
Limit of Detection (LOD)1.0 ± 0.2 fM
Response Time4.0 ± 0.6 s
SelectivityHigh for glucose over fructose and sucrose

Data based on a study of 3-aminophenylboronic acid. nih.gov

The chiral nature of this compound could potentially introduce an additional layer of specificity, allowing for the development of biosensors that can distinguish between different stereoisomers of a target analyte. This is particularly relevant for the detection of specific monosaccharides or their derivatives in complex biological samples.

Affinity-Based Materials for Bioseparation and Enrichment in Research Methodologies

Affinity chromatography is a powerful technique for purifying biomolecules from complex mixtures based on a highly specific binding interaction. bio-rad.comthermofisher.com Materials functionalized with boronic acid derivatives serve as effective affinity matrices for the separation and enrichment of glycoproteins, glycopeptides, and other glycosylated species. lcms.cz The principle relies on the reversible formation of boronate esters between the immobilized boronic acid ligands and the cis-diol groups of the target biomolecules. lcms.cz

This compound can be readily coupled to a solid support, such as agarose (B213101) or magnetic beads, to create an affinity chromatography resin. The aminoethyl group provides a convenient handle for immobilization using standard cross-linking chemistries. Once the target glycoproteins are captured on the resin, non-binding proteins and other contaminants can be washed away. youtube.com The bound glycoproteins can then be eluted by changing the pH or by introducing a competitive binding agent, such as sorbitol or another diol-containing molecule. youtube.com

Studies using other phenylboronic acid derivatives have demonstrated the utility of this approach. For example, an agarose-based boronate affinity chromatography matrix was successfully used to isolate tropomyosin, a glycoprotein allergen, from various fish samples with a purity of over 90%. lcms.cz

Table 2: Performance of a Boronate Affinity Chromatography Resin for Tropomyosin Isolation

ParameterValue
Functional Monomer3,5-difluoro-4-formyl-phenylboronic acid
Support MaterialAgarose gel particles
Column Adsorption Capacity> 1.85 mg/mL
Enrichment Efficiency> 65%
Purity of Isolated Tropomyosin> 90%

Data from a study on a specific boronate affinity chromatography system. lcms.cz

The specific stereochemistry of this compound may influence the binding affinity and selectivity for certain glycoproteins, potentially enabling finer separation of glycoforms that differ in their glycan structures.

Applications in Glycan Analysis and Monitoring of Glycan Changes in Biological Samples

The analysis of glycans, the carbohydrate portions of glycoproteins and glycolipids, is crucial for understanding their roles in health and disease. ludger.comnih.gov Aberrant glycosylation is a hallmark of many diseases, including cancer. Boronic acid-based methods are valuable tools for the selective enrichment and analysis of glycans.

Derivatives of this compound can be used to selectively capture glycoproteins or released glycans from complex biological samples, such as serum or cell lysates. ludger.com This enrichment step is often necessary to detect low-abundance glycans by subsequent analytical techniques like mass spectrometry (MS) or high-performance liquid chromatography (HPLC). nih.govludger.com

The interaction between phenylboronic acids and sialic acids, which are often found at the terminal positions of glycan chains, is particularly noteworthy. It has been reported that phenylboronic acid can selectively bind to the glycerol side chain of sialic acids under physiological conditions. nih.gov This specificity can be exploited to develop methods for monitoring changes in sialylation patterns, which are often associated with disease progression.

Furthermore, boronic acid derivatives can be used as matrices or derivatizing agents in mass spectrometry to enhance the ionization of glycans and to aid in their structural elucidation. The ability of this compound to interact with specific glycan structures could provide a basis for new analytical strategies in glycomics.

Fundamental Studies in Biological Recognition and Signaling Pathways

The specific interactions between biomolecules are fundamental to nearly all biological processes, including cell-cell recognition, signal transduction, and immune responses. abtbeads.com Phenylboronic acids serve as synthetic lectin mimetics, providing a tool to probe and modulate these carbohydrate-mediated recognition events. nih.gov

By conjugating this compound to carrier proteins, such as bovine serum albumin (BSA), it is possible to create multivalent probes that can bind to cell surface glycans. nih.gov These synthetic lectins can be used to study the distribution and function of specific glycans on living cells. For example, by using fluorescently labeled boronic acid-protein conjugates, one can visualize the localization of certain glycan structures on the cell membrane through fluorescence microscopy or quantify their expression using flow cytometry. nih.gov

These tools are invaluable for investigating the role of glycans in signaling pathways. For instance, by blocking the interaction of a natural lectin with its glycan receptor using a boronic acid-based mimetic, researchers can dissect the downstream consequences of this interaction. The chiral center of this compound may impart unique binding properties that could be leveraged to probe subtle differences in glycan structures involved in biological recognition.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation and Chiral Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the stereochemical integrity of (S)-(3-(1-Aminoethyl)phenyl)boronic acid. Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) are two of the most powerful methods used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for verifying the compound's structural framework. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of hydrogen and carbon atoms within the molecule. For phenylboronic acids, ¹¹B NMR spectroscopy is also particularly informative, as the chemical shift of the boron atom provides insight into its coordination environment (trigonal planar vs. tetrahedral). For instance, a significant upfield shift in the ¹¹B NMR spectrum can indicate a change from a tricoordinate to a tetracoordinate geometry around the boron atom, which occurs upon binding to diols or during certain reaction mechanisms nih.gov. While specific spectral data for the title compound is proprietary to manufacturers, typical ¹H NMR spectra for related phenylboronic acid structures confirm the presence of aromatic protons and those of the ethylamino side chain.

Electronic Circular Dichroism (ECD) Spectroscopy is a crucial technique for assessing chiral purity and determining the absolute configuration of chiral molecules like this compound. ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. The resulting spectrum, with its characteristic positive or negative Cotton effects, is a unique fingerprint of a specific enantiomer. This method is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental ECD spectrum to that predicted by theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the stereocenter can be unequivocally confirmed.

TechniqueApplication for this compoundKey Information Obtained
¹H NMR Structural verificationPosition and connectivity of hydrogen atoms
¹³C NMR Structural verificationCarbon skeleton framework
¹¹B NMR Probing boron environmentCoordination state of the boron atom (sp² vs. sp³) nih.gov
ECD Chiral purity and absolute configurationStereochemical arrangement at the chiral center

Chromatographic and Separation Techniques for Enantiomeric Excess Determination

To ensure the compound's enantiomeric purity, which is critical for its intended stereospecific interactions, advanced chromatographic techniques are employed. These methods are designed to separate the (S)-enantiomer from its (R)-enantiomer counterpart and accurately quantify the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including amino acid derivatives and related structures nih.gov. The choice of mobile phase, often a mixture of solvents like acetonitrile and methanol with aqueous buffers, is optimized to achieve the best resolution between the enantiomeric peaks nih.gov.

Supercritical Fluid Chromatography (SFC) has emerged as a greener and high-throughput alternative to HPLC for the analysis and separation of boronic acids researchgate.net. Using supercritical carbon dioxide as the main component of the mobile phase, chiral SFC can offer faster separations and reduced solvent waste. This method has been successfully applied to the separation of various boronic acid compounds researchgate.net.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Table: Chromatographic Conditions for Chiral Boronic Acid Separation

Parameter Chiral HPLC Chiral SFC
Stationary Phase Polysaccharide-derived CSPs (e.g., Chiralpak) nih.gov Immobilized polysaccharide-derived CSPs researchgate.net
Mobile Phase Acetonitrile/Methanol/Aqueous Buffer nih.gov Supercritical CO₂ with alcohol co-solvents (e.g., methanol, ethanol) researchgate.net
Detection UV-Vis Detector (e.g., at 254 nm or 270 nm) nih.govsielc.com UV-Vis Detector
Primary Application Enantiomeric excess (e.e.) determination High-throughput enantiomeric separation researchgate.net

Mass Spectrometry Applications in Mechanistic Elucidation and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules. In the context of this compound, it is particularly valuable for identifying reaction products and elucidating reaction mechanisms.

Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used for the analysis of boronic acids nih.gov. It allows for the gentle ionization of molecules, which helps in observing the intact molecular ion. A systematic analysis of arylboronic acids under ESI-MS conditions is critical for understanding their gas-phase chemistry, which can be complicated by the facile dehydration to form cyclic boroxine trimers or the formation of solvent adducts nih.govrsc.org. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of products. For example, in a study of Suzuki-Miyaura coupling reactions involving a derivative of this compound, HRMS was used to confirm the exact mass of the synthesized products, verifying their successful formation mdpi.com.

MS is also a key tool for mechanistic elucidation . By monitoring reactions in real-time, researchers can detect transient intermediates, providing direct evidence for proposed reaction pathways. For instance, real-time ESI-MS studies of the Suzuki-Miyaura reaction have been used to observe palladium-phosphine species and other intermediates involved in the catalytic cycle, helping to clarify the complex transmetalation step uvic.ca. This level of insight is crucial for optimizing reaction conditions and developing new catalytic systems.

Chemoinformatic and Machine Learning Approaches for Structure-Reactivity/Recognition Relationships

In recent years, computational approaches have become increasingly important in chemical research. Chemoinformatics and machine learning (ML) are now being applied to predict the properties and reactivity of molecules like this compound, accelerating the discovery and optimization process.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. For boronic acids, 3D-QSAR studies have been used to understand the key structural features required for interaction with biological targets, such as enzymes mdpi.com. By analyzing descriptors related to a molecule's steric and electronic properties, these models can guide the design of new derivatives with enhanced potency or selectivity mdpi.com.

Machine Learning (ML) models are being trained on large datasets of chemical reactions to predict their outcomes with high accuracy acs.orgcmu.edu. For reactions involving boronic acids, such as the Suzuki coupling, ML algorithms can predict the yield or identify the major product based on the structures of the reactants and the reaction conditions acs.orgresearchgate.net. These predictive tools can significantly reduce the experimental effort required for reaction optimization and exploration of new chemical space youtube.com. Such models can learn complex relationships between molecular features and reactivity that may not be immediately obvious to a human chemist, offering new avenues for catalyst and substrate design nih.gov.

Advanced Imaging Techniques for In Vitro Research Applications (excluding clinical imaging)

The unique ability of the boronic acid moiety to interact with diols has made its derivatives, including this compound, valuable components in tools for in vitro biological research, particularly in advanced imaging.

Fluorescence Microscopy is a key application area. Phenylboronic acid derivatives are widely incorporated into fluorescent probes designed to detect and visualize biologically important species within living cells nih.govnih.gov. For example, probes have been developed that exhibit a fluorescent response upon binding to analytes like hydrogen peroxide or carbohydrates nih.govacs.org. The interaction of the boronic acid group with the target can trigger a change in the fluorophore's properties through mechanisms like photoinduced electron transfer (PET), leading to a detectable signal nih.gov.

Derivatives of this compound could be incorporated into such probes for stereospecific recognition and imaging. These advanced probes allow researchers to use techniques like confocal microscopy and two-photon fluorescence microscopy to visualize the distribution and concentration of specific analytes within subcellular compartments in real-time acs.org. This provides invaluable information on cellular processes and the mechanism of action of potential therapeutic agents. For instance, fluorescent sensors have been specifically designed to react with boronic acid-containing agents to visualize their localization within cells, which is crucial for evaluating their therapeutic potential mdpi.commdpi.com.

Future Directions and Emerging Research Areas for S 3 1 Aminoethyl Phenyl Boronic Acid

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

While methods for synthesizing aminoboronic acids exist, the pursuit of greater efficiency, stereoselectivity, and substrate scope remains a critical research frontier. rsc.orgresearchgate.net The development of novel compounds has often been limited by the available synthetic options. rsc.org Future research will likely focus on several key areas:

Advanced Catalytic Systems: There is a growing trend toward developing catalytic asymmetric syntheses to control the stereochemistry at the α-carbon. nih.gov Research is expected to move beyond established noble metal catalysts (e.g., rhodium, iridium) and explore the use of more abundant and economical metals like copper and nickel. nih.govorganic-chemistry.org For instance, recent breakthroughs include copper-catalyzed N-alkylation of carbamates and nickel-catalyzed asymmetric borylalkylation of enamides, which provide efficient routes to chiral β-aminoboronic acids. nih.govorganic-chemistry.org Applying these strategies to synthesize specific targets like (S)-(3-(1-Aminoethyl)phenyl)boronic acid could offer more streamlined and sustainable production methods.

Novel Precursors and Reactions: Exploration of new starting materials and reaction pathways is crucial. Methods like the rhodium-catalyzed asymmetric hydroboration of α-arylenamides have opened doors to chiral α-amino tertiary boronic esters. acs.org Similarly, the enantioselective hydrogenation of boron-containing heteroarenes, such as 1,2-azaborines, is a promising strategy for accessing chiral δ-aminoboronic esters. researchgate.netchemrxiv.org Future work could adapt these innovative reactions to the synthesis of β- and γ-aryl-substituted aminoboronic acids.

Flow Chemistry and Process Optimization: The use of flow chemistry for synthetic processes, such as bromide-lithium exchange reactions, can offer significant advantages in terms of safety, scalability, and reaction time, enabling rapid production of boronic acid building blocks. nih.govmdpi.com

A comparative look at emerging synthetic methods highlights the shift towards catalytic and more versatile approaches.

Method Catalyst/Reagent Target Product Class Key Advantages
Asymmetric BorylalkylationNickel/Chiral Diamine Ligandβ-Aminoboronic AcidsHigh regio- and enantioselectivity, broad substrate scope. organic-chemistry.org
Asymmetric HydroborationRhodium/BI-DIME Ligandα-Amino Tertiary Boronic EstersFirst enantioselective method for this class, excellent yields. acs.org
Enantioselective N-AlkylationCopper/Chiral Diamine Ligandα-Aminoboronic DerivativesUses commercially available components, good functional group tolerance. nih.gov
Enantioselective HydrogenationIridium/Chiral Ligandδ-Aminoboronic EstersFirst enantioselective hydrogenation of a boron-containing heteroarene. researchgate.netchemrxiv.org

Exploration of New Reactivity Modes and Stereocontrol Strategies

Beyond improving synthetic access, future research will delve into uncovering new ways to utilize the inherent reactivity of this compound and related compounds.

Boronic Acid as a Catalyst: The role of aminoboronic acids as bifunctional organocatalysts is an area of underdeveloped potential. acs.org The Lewis acidic boron center and the adjacent amino group can act in concert to catalyze reactions like direct amide formation and asymmetric aldol (B89426) reactions. acs.org Future studies could explore the catalytic activity of this compound in a wider range of organic transformations.

Stereocontrol in Complex Reactions: Achieving precise control over stereochemistry is paramount. rsc.org Mechanistic studies, both experimental and computational, are essential to understand the factors governing stereoselectivity in catalytic reactions. nih.gov This understanding will enable the design of new chiral ligands and reaction conditions to produce specific diastereomers, such as the development of methods to selectively generate syn or anti isomers. researchgate.net

Platform for Diversity-Oriented Synthesis: The boronic acid group is exceptionally versatile and can be transformed into numerous other functionalities through reactions like Suzuki-Miyaura coupling, Chan-Evans-Lam coupling, and oxidation. acs.orgmdpi.com This reactivity makes boronic acids ideal platforms for diversity-oriented synthesis, allowing for the rapid generation of libraries of complex molecules for drug discovery and other applications. acs.org

Integration with Advanced Materials Science for Novel Research Platforms

The unique ability of boronic acids to form reversible covalent bonds with diols makes them prime candidates for integration into advanced materials. wikipedia.org

Responsive Hydrogels and Polymers: Boronic acids can be incorporated into polymer backbones, such as polycarbonates, to create dynamic and responsive materials. nih.gov These materials can exhibit changes in their properties, like swelling or shrinking, in response to specific stimuli such as glucose concentration or pH changes. rsc.orgacs.org This opens avenues for creating "smart" materials for controlled drug delivery or as components in biosensors. nih.govacs.org

Functionalized Nanomaterials: Modifying the surface of nanomaterials like carbon dots or metal nanoparticles with boronic acids creates powerful platforms for biomedical applications. researchgate.netacs.org These functionalized nanoparticles can be used for targeted bioimaging, sensing of biological analytes, and even as therapeutic agents themselves. acs.orgnih.gov For example, phenylboronic acid-functionalized biomaterials are being explored for cancer immunotherapy due to their ability to target sialic acids that are overexpressed on cancer cells. nih.gov

Material Platform Integrating Moiety Functionality / Application Governing Principle
Smart GelsPhenylboronic AcidGlucose-responsive volume change, enhanced mechanical properties. rsc.orgacs.orgReversible boronate ester formation with diols. acs.org
Dynamic PolymersBoronic AcidRobust platforms for biomedical applications (e.g., drug delivery). nih.govPost-synthesis modification of polycarbonate backbones. nih.gov
Functional NanoparticlesPhenylboronic AcidBiosensing, bioimaging, cancer immunotherapy. acs.orgnih.govTargeting of diol-containing molecules like sialic acid on cell surfaces. acs.orgnih.gov

Interdisciplinary Approaches in Chemical Biology and Supramolecular Chemistry

The interface between chemistry and biology offers fertile ground for the application of this compound.

Supramolecular Architectures: The reversible interaction between boronic acids and diols is a powerful tool in supramolecular chemistry. wikipedia.orgnih.gov This "click" reaction can be used to build complex, pH-responsive self-assembled structures in water. nih.gov By introducing the boronic acid moiety into gelators or porphyrins, researchers can create systems that respond to the presence of sugars, leading to applications in sensing and diagnostics. rsc.orgresearchgate.net

Chemical Biology Probes and Inhibitors: Boronic acids are recognized as crucial pharmacophores, largely due to their ability to act as bioisosteres of amino acids and to form reversible covalent bonds with active site residues (like serine) in enzymes. nih.govnih.gov The dipeptidyl boronic acid bortezomib, a proteasome inhibitor used in cancer therapy, is a landmark example. mdpi.comwikipedia.orgnih.gov Future research will focus on designing new aminoboronic acid-based inhibitors for a range of enzymes and using them as probes to study biological processes. nih.gov

Saccharide Recognition and Sensing: The ability to bind to saccharides has been extensively used to develop sensors for glucose and other biologically important sugars. wikipedia.org Future work will aim to develop highly selective receptors for complex oligosaccharides, which play key roles in cell recognition and signaling. This involves designing molecules where multiple boronic acid groups work cooperatively to bind a specific target.

Computational Chemistry Contributions to Understanding and Rational Design of Related Compounds

Computational chemistry is becoming an indispensable tool for accelerating research in this field.

Mechanistic Insights and Catalyst Design: Techniques like Density Functional Theory (DFT) can provide deep insights into reaction mechanisms. organic-chemistry.orgscholaris.ca By modeling transition states and reaction pathways, chemists can understand the origins of stereoselectivity and rationally design more efficient and selective catalysts and ligands. organic-chemistry.org

Rational Drug Design: Molecular docking and pharmacophore modeling are powerful computational techniques for drug discovery. biorxiv.org These methods can predict how boronic acid derivatives bind to biological targets like enzymes, helping to identify the most promising candidates for synthesis and testing. biorxiv.org Computational studies can characterize the binding energy and key interactions, guiding the optimization of lead compounds. biorxiv.org

Predicting Properties: Computational methods can be used to predict the physical and chemical properties of new boronic acid derivatives before they are synthesized, saving time and resources. This includes calculating geometries, reactivities, and molecular electrostatic potentials to guide the design of molecules with desired functions. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.